molecular formula C2H4N2S B12599189 N-[(E)-Aminomethylidene]methanethioamide CAS No. 648880-62-0

N-[(E)-Aminomethylidene]methanethioamide

Cat. No.: B12599189
CAS No.: 648880-62-0
M. Wt: 88.13 g/mol
InChI Key: NBCXZNNURAGSTL-UHFFFAOYSA-N
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Description

N-[(E)-Aminomethylidene]methanethioamide is a compound belonging to the class of thioamides, which are sulfur analogues of amides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This structural modification imparts unique chemical and physical properties to thioamides, making them valuable in various scientific and industrial applications .

Properties

CAS No.

648880-62-0

Molecular Formula

C2H4N2S

Molecular Weight

88.13 g/mol

IUPAC Name

N-(aminomethylidene)methanethioamide

InChI

InChI=1S/C2H4N2S/c3-1-4-2-5/h1-2H,(H2,3,4,5)

InChI Key

NBCXZNNURAGSTL-UHFFFAOYSA-N

Canonical SMILES

C(=NC=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Aminomethylidene]methanethioamide typically involves the reaction of a primary amine with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the reaction of methylamine with carbon disulfide to form methylammonium dithiocarbamate, which is then treated with an electrophile such as methyl iodide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Aminomethylidene]methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-Aminomethylidene]methanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-Aminomethylidene]methanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-Aminomethylidene]methanethioamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form strong interactions with metal ions and enzymes sets it apart from other thioamides, making it a valuable compound in various research and industrial applications .

Biological Activity

N-[(E)-Aminomethylidene]methanethioamide, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

  • Chemical Formula : C3H7N3S
  • Molecular Weight : 105.17 g/mol
  • IUPAC Name : this compound

The compound features a thioamide group, which is crucial for its biological activity. The structural configuration allows for interactions with various biological targets.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against various pathogens. Its thioamide group enhances the ability to disrupt microbial membranes.
  • Antioxidant Properties : The compound acts as a free radical scavenger, reducing oxidative stress in cells. This property is vital for protecting cellular components from damage.
  • Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Activity Data

Biological ActivityEffectReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits acetylcholinesterase activity

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, suggesting potential use in treating bacterial infections.

Case Study 2: Antioxidant Effects in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This finding supports the compound's role as a protective agent against cellular damage.

Research Findings

Recent research highlights the compound's versatility in various therapeutic contexts:

  • Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neurological Applications : The compound's ability to inhibit acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer's.

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